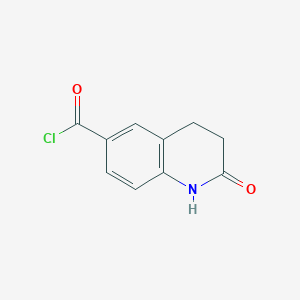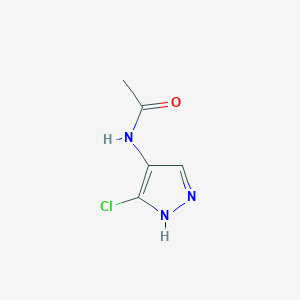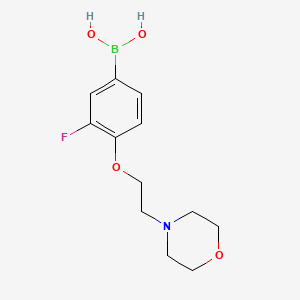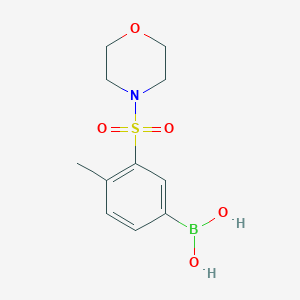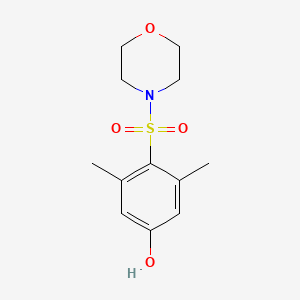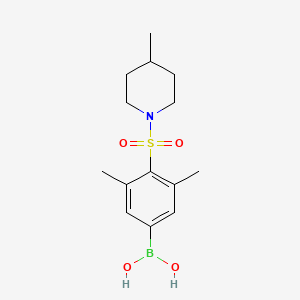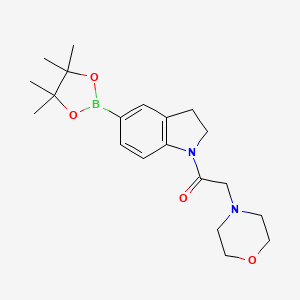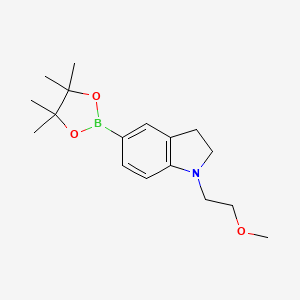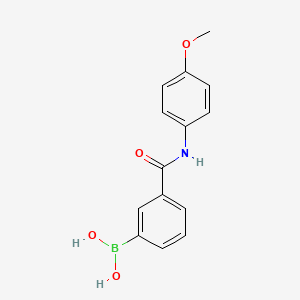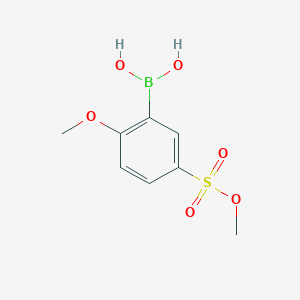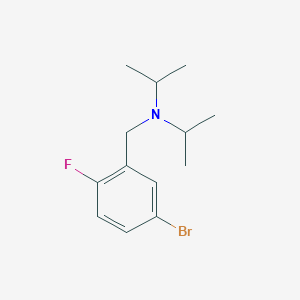![molecular formula C12H17N3O B1458677 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955523-15-5](/img/structure/B1458677.png)
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Vue d'ensemble
Description
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CBMTP) is a small molecule with a unique structural configuration that has been studied extensively in recent years due to its potential applications in medicinal chemistry. CBMTP has been found to possess several interesting properties including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, it has been shown to be a potent inhibitor of several enzymes, including the cytochrome P450 family of enzymes, which are responsible for metabolizing drugs in the body. CBMTP has also been found to be a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. This makes CBMTP an attractive target for drug development.
Applications De Recherche Scientifique
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been studied extensively in recent years due to its potential applications in medicinal chemistry. It has been found to possess several interesting properties including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, it has been shown to be a potent inhibitor of several enzymes, including the cytochrome P450 family of enzymes, which are responsible for metabolizing drugs in the body. 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has also been found to be a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. This makes 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine an attractive target for drug development.
Mécanisme D'action
The exact mechanism of action of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, including the cytochrome P450 family of enzymes and acetylcholinesterase (AChE). In addition, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been found to interact with several other proteins, such as G-protein coupled receptors, which could potentially explain its anti-inflammatory, anti-bacterial, and anti-cancer activities.
Effets Biochimiques Et Physiologiques
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been found to possess several interesting biochemical and physiological effects. In particular, it has been shown to inhibit the activity of several enzymes, including the cytochrome P450 family of enzymes and acetylcholinesterase (AChE). In addition, it has been found to interact with several other proteins, such as G-protein coupled receptors, which could potentially explain its anti-inflammatory, anti-bacterial, and anti-cancer activities. Furthermore, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been found to possess several anti-oxidant and anti-apoptotic properties, which could potentially explain its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in laboratory experiments is its ability to selectively inhibit the activity of several enzymes, including the cytochrome P450 family of enzymes and acetylcholinesterase (AChE). This makes it an attractive target for drug development. However, the exact mechanism of action of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
1. Further research is needed to fully elucidate the exact mechanism of action of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
2. Studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to interact with other proteins, such as G-protein coupled receptors.
3. Additional studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to possess anti-oxidant and anti-apoptotic properties.
4. Clinical trials should be conducted to assess the safety and efficacy of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine for the treatment of various diseases.
5. Studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to be used as a prodrug.
6. Studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to be used as a scaffold for the development of new drugs.
7. Studies should be conducted to investigate the potential
Propriétés
IUPAC Name |
3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFIJVTRPXNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN=C3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



